molecular formula C16H11BrN2OS B4559453 2-(3-Bromophenyl)-7-methoxyimidazo[2,1-b]benzothiazole

2-(3-Bromophenyl)-7-methoxyimidazo[2,1-b]benzothiazole

Cat. No.: B4559453
M. Wt: 359.2 g/mol
InChI Key: PVGNFCCKKJBMCQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-7-methoxyimidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group and a methoxy group in the structure enhances its chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits significant antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: It has shown promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique electronic and optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-7-methoxyimidazo[2,1-b]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 3-bromobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b]benzothiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-7-methoxyimidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[2,1-b]benzothiazoles, while oxidation reactions can produce aldehydes or acids .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-7-methoxyimidazo[2,1-b]benzothiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. Additionally, it can bind to DNA and interfere with its replication and transcription, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-7-methoxyimidazo[2,1-b]benzothiazole
  • 2-(4-Methylphenyl)-7-methoxyimidazo[2,1-b]benzothiazole
  • 2-(4-Chlorophenyl)-7-methoxyimidazo[2,1-b]benzothiazole

Uniqueness

2-(3-Bromophenyl)-7-methoxyimidazo[2,1-b]benzothiazole is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its fluorine, methyl, or chlorine-substituted analogs. This makes it a more potent candidate for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(3-bromophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c1-20-12-5-6-14-15(8-12)21-16-18-13(9-19(14)16)10-3-2-4-11(17)7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGNFCCKKJBMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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